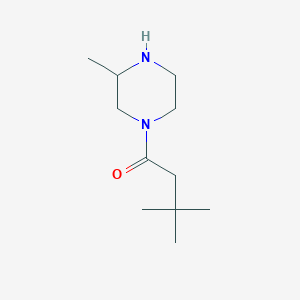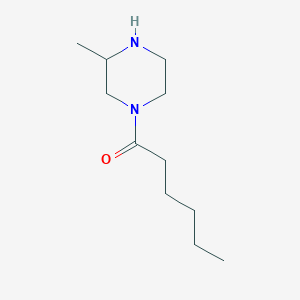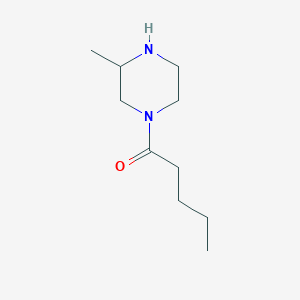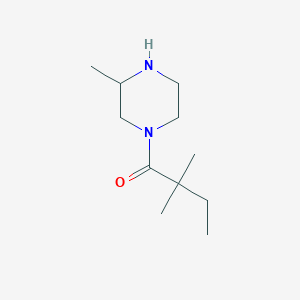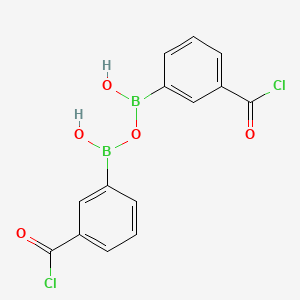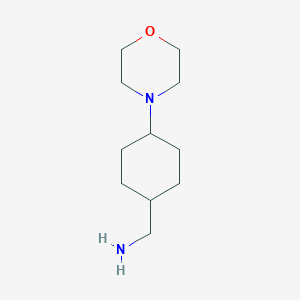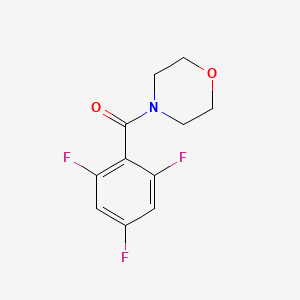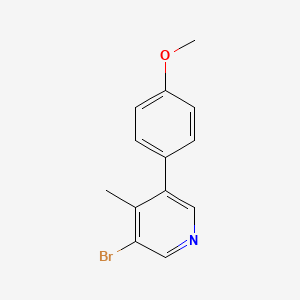
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
描述
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a heterocyclic organic compound. It has a molecular weight of 264.12 . The IUPAC name for this compound is 3-bromo-5-(4-methoxyphenyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学研究应用
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine has been used in a variety of scientific research applications. For example, this compound has been studied for its potential use as a catalyst in organic reactions. In addition, this compound has been used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of drugs. Furthermore, this compound has been used to study the structure of DNA and RNA molecules, and to study the effects of drugs on gene expression.
作用机制
The mechanism of action of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is not fully understood. However, it is believed that this compound works by binding to specific proteins in the body and modulating their activity. For example, this compound has been shown to bind to the enzyme cytochrome P450 and inhibit its activity. Furthermore, this compound has been shown to bind to other proteins involved in the regulation of gene expression, such as transcription factors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to have a variety of effects on the body. For example, this compound has been shown to inhibit the activity of cytochrome P450 and other proteins involved in the regulation of gene expression. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects. Furthermore, this compound has been shown to modulate the activity of certain hormones, such as insulin and glucagon.
实验室实验的优点和局限性
The use of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in laboratory experiments has several advantages. For example, this compound is relatively inexpensive and easy to obtain. Furthermore, this compound is stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not water soluble, so it must be dissolved in a suitable solvent prior to use. In addition, this compound can be toxic in high concentrations and should be handled with care.
未来方向
There are many potential future directions for research on 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine. For example, further studies could be conducted to identify the exact mechanism of action of this compound. In addition, more research could be done to investigate the biochemical and physiological effects of this compound. Furthermore, further studies could be conducted to explore the potential therapeutic applications of this compound. Finally, more research could be done to identify potential new uses for this compound, such as in the synthesis of other compounds or in the development of new drugs.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFAAKOWUXSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)



![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
